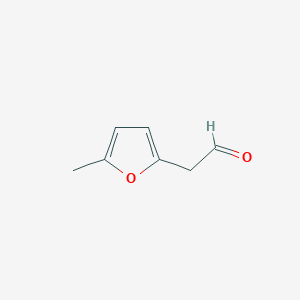

2-Furanacetaldehyde, 5-methyl-

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. uou.ac.in Furan (B31954) and its derivatives are prime examples of five-membered heterocyclic compounds, where an oxygen atom is incorporated into the ring. uou.ac.in These compounds are considered aromatic due to the delocalization of six π-electrons (four from the double bonds and two from an oxygen lone pair), which satisfies Hückel's rule. numberanalytics.com This aromaticity, however, is less stable than that of benzene, making the furan ring more reactive. numberanalytics.com Furan aldehydes, which possess a reactive carbonyl group, are particularly important intermediates in the synthesis of other heterocyclic systems and functionalized molecules. researchgate.net

Significance of Furan Ring Systems in Synthetic and Applied Chemistry

The furan nucleus is a fundamental scaffold in a multitude of natural products and synthetic compounds with diverse applications. numberanalytics.comutripoli.edu.ly Its presence is crucial for the biological activity of many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, and antifungal agents. utripoli.edu.lywisdomlib.orgresearchgate.net The versatility of the furan ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. numberanalytics.com Furan derivatives are utilized in the development of new drugs, agrochemicals, and advanced materials. numberanalytics.comutripoli.edu.ly A slight modification in the substitution pattern on the furan ring can lead to significant changes in the biological activity of the molecule. utripoli.edu.ly

Overview of 2-Furanacetaldehyde, 5-methyl- within the Furan Aldehyde Class

2-Furanacetaldehyde, 5-methyl-, also known as 5-methyl-2-furfural, is a member of the furan aldehyde class. foodb.caymdb.ca It is characterized by a furan ring with a methyl group at the 5-position and an acetaldehyde (B116499) group at the 2-position. lookchem.com This compound belongs to the broader category of aryl-aldehydes, where an aldehyde group is attached to an aromatic ring. foodb.cahmdb.ca It is a liquid with a characteristic odor and is used as a flavoring agent. chembk.comnih.gov

Below is a data table summarizing some of the key properties of 2-Furanacetaldehyde, 5-methyl-.

| Property | Value | Source |

| Molecular Formula | C6H6O2 | chembk.comchemeo.com |

| Molecular Weight | 110.11 g/mol | chemeo.comchemicalbook.com |

| Boiling Point | 187-189 °C | chembk.comchemicalbook.com |

| Density | 1.107 g/mL at 25 °C | chembk.comchemicalbook.com |

| Appearance | Very deep yellow to brown liquid | chembk.comchemicalbook.com |

| Odor | Spice, caramel, maple | chemicalbook.com |

| Solubility | Soluble in alcohol and water | chembk.comchemicalbook.com |

Scope of Current Academic Research on 2-Furanacetaldehyde, 5-methyl-

Current academic research on 2-Furanacetaldehyde, 5-methyl- encompasses several areas. It is studied in the context of food chemistry, particularly as a product of the Maillard reaction, which contributes to the flavor and aroma of cooked foods. ebi.ac.uk Research also investigates its potential as a biomarker for the consumption of certain foods. foodb.cahmdb.ca In synthetic chemistry, it is used as a starting material for the synthesis of more complex molecules, including other heterocyclic compounds and ferrocene (B1249389) derivatives. biomedpharmajournal.org Furthermore, its atmospheric chemistry, including its reactions with radicals like Cl and NO3, is an area of active investigation to understand its environmental fate. researchgate.net The compound's role as a flavoring agent is also a subject of study. chemicalbook.comebi.ac.uk

A summary of research areas involving 2-Furanacetaldehyde, 5-methyl- is presented below.

| Research Area | Focus of Study | Key Findings |

| Food Chemistry | Formation during Maillard reaction, flavor contribution. ebi.ac.uk | Contributes to caramel, and spicy flavors in food. chemicalbook.com |

| Biomarker Research | Potential indicator of consumption of certain foods. foodb.cahmdb.ca | Detected in various fruits and vegetables. foodb.ca |

| Synthetic Chemistry | Use as a precursor for more complex molecules. biomedpharmajournal.org | Readily undergoes condensation reactions. biomedpharmajournal.org |

| Atmospheric Chemistry | Reactions with atmospheric radicals. researchgate.net | Exhibits fast reaction rates with Cl atoms. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)acetaldehyde |

InChI |

InChI=1S/C7H8O2/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3 |

InChI Key |

BSYRZCAYPFLJOV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CC=O |

Canonical SMILES |

CC1=CC=C(O1)CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Furanacetaldehyde, 5 Methyl

Dehydration Pathways from Carbohydrate Precursors

The conversion of carbohydrates into furanic compounds through dehydration is a cornerstone of biorefinery processes. For the synthesis of 5-methylfurfural (B50972), 6-deoxyhexoses, such as L-rhamnose, are the primary feedstock.

Acid-Catalyzed Routes to Methylated Furan (B31954) Aldehydes

The acid-catalyzed dehydration of 6-deoxyaldohexoses is a well-established method for producing 5-methylfurfural. wikipedia.org This process involves the removal of three water molecules from the carbohydrate backbone, leading to the formation of the furan ring with a methyl group at the 5-position and an aldehyde group at the 2-position. Both Brønsted and Lewis acids can effectively catalyze this transformation.

Lewis acids, such as chromium(III) chloride (CrCl₃), have been shown to be effective in catalyzing the dehydration of rhamnose and fucose. wikipedia.org The catalytic activity of metal salts in aqueous media is often attributed to the in-situ generation of Brønsted acidity from the partial hydrolysis of the metal ions, which works in synergy with the Lewis acidic metal center to facilitate the reaction. organic-chemistry.org For instance, copper(II) chloride (CuCl₂) has been identified as a particularly effective catalyst, potentially through the formation of stable copper ion-coordinated intermediates that lower the reaction energy barrier.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of 5-methylfurfural are highly dependent on the reaction conditions, including the choice of catalyst, temperature, and solvent system. The use of biphasic systems, consisting of an aqueous phase for the reaction and an organic phase for in-situ product extraction, has proven to be a highly effective strategy. This approach minimizes the degradation of the desired product and side reactions, such as condensation with the starting material or intermediates, by continuously removing the 5-methylfurfural from the reactive aqueous environment. researchgate.net

For example, a high yield of 94% has been achieved in a biphasic system of diisopropyl ether (DIPE) and water. researchgate.net The choice of the organic solvent is critical, with factors such as the partition coefficient of 5-methylfurfural between the two phases playing a significant role. Solvents like toluene, carbon tetrachloride, cyclohexane, and methyl isobutyl ketone (MIBK) have also been investigated. researchgate.net

The reaction temperature is another crucial parameter. Studies have shown that increasing the temperature, typically in the range of 150–180 °C, can enhance the rate of conversion of L-rhamnose to 5-methylfurfural. researchgate.net Catalyst concentration also plays a vital role; for instance, with CuCl₂, an optimal concentration was found to achieve a high yield, beyond which the yield started to diminish. researchgate.net

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuCl₂ | DIPE/H₂O | 160 | 94 |

| CrCl₃ | Toluene/H₂O | Not Specified | 29 |

| HCl | Toluene/H₂O | Not Specified | 46 |

| None | Toluene/H₂O | Not Specified | 5 |

Targeted Synthesis via Vilsmeier Formylation and Variants

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. This reaction provides a direct route to introduce an aldehyde group onto a pre-existing furan ring.

Mechanistic Insights into Vilsmeier-Haack Reactions for Furan Systems

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is typically a substituted chloroiminium ion generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.orgorganic-chemistry.orgresearchgate.net This electrophilic species then attacks the electron-rich furan ring in an electrophilic aromatic substitution reaction. acs.org

For furan systems, the substitution preferentially occurs at the α-position (C2 or C5) due to the higher electron density at these positions. In the case of 2-methylfuran, the formylation occurs at the vacant α-position, C5, to yield 5-methyl-2-furaldehyde. The initial product is an iminium ion, which is subsequently hydrolyzed during the workup to afford the final aldehyde product. wikipedia.org

Optimization of Formylation Reactions on Methylated Furan Substrates

The efficiency of the Vilsmeier-Haack formylation of 2-methylfuran is influenced by several factors, including the choice of solvent, temperature, and the stoichiometry of the reagents. While detailed optimization studies are not extensively documented in single comprehensive reports, various procedures indicate the reaction conditions employed. Solvents such as chloroform, methyl chloride, benzene, toluene, and o-dichlorobenzene have been used for Vilsmeier-Haack reactions. ijpcbs.com The reaction temperature can range from room temperature to as high as 120 °C. ijpcbs.com

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substrates, providing insight into the parameters that can be optimized for the synthesis of 5-methyl-2-furaldehyde from 2-methylfuran.

| Substrate | Formylating Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF | DMF | 80 | 61 |

| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF | Benzene | Reflux | 48 |

| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF | 1,2-Dichloroethane | Reflux | 50 |

| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃/DMF | DMF | 80 | Not Specified |

Metal-Catalyzed Furan Ring Construction and Functionalization

Metal-catalyzed reactions offer versatile and efficient pathways for both the construction of the furan ring itself and the subsequent functionalization of pre-formed furans to introduce the desired aldehyde group.

Rhodium-catalyzed reactions have been employed for the synthesis of substituted furans. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond functionalization provides a powerful strategy for the assembly of five-membered ring heterocycles. wikipedia.org Another approach involves the rhodium-catalyzed asymmetric hydroformylation of dihydrofurans, which introduces an aldehyde group, although this is more relevant to saturated furan systems. researchgate.net

Palladium-catalyzed reactions are also prominent in furan chemistry. Palladium-catalyzed carbonylation of furan derivatives represents a potential route to introduce a formyl group. unive.it Furthermore, palladium-catalyzed cross-coupling reactions, such as those involving organozinc reagents, can be utilized to synthesize 5-substituted-2-furaldehydes. nih.gov

Gold-Catalyzed Cyclization and Rearrangements in Furan Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the formation of furan rings. Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. While direct gold-catalyzed synthesis of 2-Furanacetaldehyde, 5-methyl- is not extensively documented, analogous syntheses of substituted furans provide valuable insights into potential routes.

One prominent approach involves the gold-catalyzed intermolecular cascade reaction of propargyl alcohols and alkynes. This method, often in combination with a copper co-catalyst, allows for the one-pot synthesis of di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgnih.gov The reaction proceeds through a sequence of alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.org The versatility of this method suggests its potential applicability for the synthesis of precursors to 2-Furanacetaldehyde, 5-methyl- by carefully selecting the appropriate propargyl alcohol and alkyne starting materials.

Another strategy involves the gold-catalyzed cyclization of 2‐methyl‐5‐((prop‐2‐ynyloxy)methyl)furan to form a dihydroisobenzofuran derivative, highlighting the ability of gold catalysts to mediate complex intramolecular rearrangements. researchgate.net Although this specific example does not directly yield the target molecule, it demonstrates the potential of gold catalysis in manipulating furan-containing substrates.

Palladium-Catalyzed Cross-Coupling Strategies for Furan Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. These methods are instrumental in the functionalization of furan rings and can be adapted for the synthesis of 2-Furanacetaldehyde, 5-methyl-.

A plausible strategy for the synthesis of the target molecule involves the homologation of 5-methylfurfural. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction. For instance, a Wittig-type reaction on 5-methylfurfural could introduce a two-carbon unit, which can then be further manipulated to yield the desired acetaldehyde (B116499) functionality. masterorganicchemistry.comwikipedia.orgnih.govudel.edu The Wittig reaction, a Nobel Prize-winning method, is widely used for converting aldehydes and ketones into alkenes and could be adapted to introduce the necessary carbon framework. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmnstate.edu

Furthermore, palladium-catalyzed C-H activation of furan derivatives offers a direct approach to functionalization. mdpi.com This strategy could potentially be employed to introduce an acetaldehyde or a precursor group at the 2-position of 5-methylfuran. The development of robust palladium catalysts has significantly advanced the scope of C-H activation, making it a viable option for complex molecule synthesis. rsc.org

Copper-Catalyzed Intramolecular O-Vinylation Approaches

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium and gold catalysis for the synthesis of furan derivatives. While direct copper-catalyzed synthesis of 2-Furanacetaldehyde, 5-methyl- is not well-documented, related methodologies for constructing the furan ring and introducing side chains are of significant interest.

One such method is the copper-catalyzed [4+1] cycloaddition for the synthesis of furans. researchgate.net This approach involves the reaction of a four-atom component with a one-atom component to construct the furan ring. By choosing appropriate starting materials, this method could be adapted to generate a furan ring with the desired substitution pattern.

Additionally, copper-catalyzed side-chain elongation of furan derivatives presents a potential route to the target molecule. While specific examples for 2-Furanacetaldehyde, 5-methyl- are scarce, the general principles of copper-catalyzed cross-coupling reactions can be applied. For instance, the reaction of a suitable 5-methylfuran derivative with a two-carbon building block under copper catalysis could lead to the formation of the desired acetaldehyde side chain.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis and chemoenzymatic approaches are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental benefits. These methods offer promising avenues for the synthesis and modification of furan derivatives like 2-Furanacetaldehyde, 5-methyl-.

Enzyme-Mediated Routes for Aldehyde Reduction

While the direct enzymatic synthesis of 2-Furanacetaldehyde, 5-methyl- is not extensively reported, the biocatalytic reduction of the closely related compound, 5-methylfurfural, to 5-methylfurfuryl alcohol is well-established. This transformation is often a key step in the biodetoxification pathways of microorganisms.

For instance, various yeast strains and filamentous fungi have been shown to efficiently reduce 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives. mdpi.comresearchgate.net Fusarium striatum, a newly isolated strain, has demonstrated the ability to biotransform HMF into 2,5-di(hydroxymethyl)furan (DHMF), with 5-methylfurfural being identified as a minor by-product. mdpi.com This indicates the presence of enzymatic machinery capable of acting on furan aldehydes. The enzymes involved in these reductions are typically alcohol dehydrogenases (ADHs), which utilize cofactors such as NADH or NADPH.

Green Chemistry Approaches in Furan Aldehyde Production

Green chemistry principles are increasingly being integrated into the synthesis of furan derivatives to minimize environmental impact and enhance sustainability. The production of 5-methylfurfural, a key precursor, from biomass-derived carbohydrates is a prime example of a green synthetic approach. nuvisan.com

Recent advancements have focused on the development of sustainable catalytic pathways for furan derivatives, utilizing heterogeneous catalysts, ionic liquids, and multiphasic systems to improve efficiency and recyclability. frontiersin.org For example, a green catalytic method for the synthesis of 5-methylfurfural from 5-hydroxymethylfurfural (HMF) has been developed using size-controlled palladium nanoparticle catalysts. rsc.orgresearchgate.net This process utilizes a renewable feedstock and an environmentally friendly catalytic system.

Synthesis of Deuterated and Isotope-Labeled 2-Furanacetaldehyde, 5-methyl-

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic tracking, and quantitative analysis. The synthesis of deuterated and isotope-labeled 2-Furanacetaldehyde, 5-methyl- can be achieved through various methods, often by adapting existing synthetic routes with labeled precursors.

The synthesis of furan-2-carbaldehyde-d, a deuterated analog of furfural (B47365), has been achieved in a one-step protocol using adapted Vilsmeier conditions with deuterated reagents. mdpi.com This method could potentially be adapted for the synthesis of deuterated 5-methylfurfural, a precursor to the target molecule. The introduction of deuterium at specific positions can be confirmed using techniques such as 2H-NMR and mass spectrometry. mdpi.com

Deuterium labeling studies have also been employed to elucidate the formation mechanism of furan derivatives. For example, deuterium labeling has been used to track the source of hydrogen atoms during chemical transformations. researchgate.net

Strategies for Site-Specific Isotopic Labeling

While specific, documented synthetic routes for isotopically labeled 2-Furanacetaldehyde, 5-methyl- are not extensively reported, established methodologies for labeling related furan compounds can be adapted. These strategies often involve the use of labeled precursors or site-specific exchange reactions.

Deuterium Labeling:

Deuterium can be introduced at various positions on the 2-Furanacetaldehyde, 5-methyl- molecule. Labeling the furan ring can often be achieved through acid- or base-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source. Metal-catalyzed deuteration, employing catalysts like palladium or platinum, is another effective method for saturating the furan ring or exchanging specific protons. For instance, the methyl group at the 5-position could potentially be deuterated using specific catalytic conditions that favor alkyl group H/D exchange.

Carbon-13 Labeling:

The incorporation of ¹³C into the furan ring or its side chains typically requires a more targeted synthetic approach using ¹³C-labeled starting materials. For example, the synthesis of 5-methylfurfural, a closely related compound, can be achieved from ¹³C-labeled sugars. This suggests that a biosynthetic or chemo-enzymatic approach starting from ¹³C-labeled carbohydrates could yield 2-Furanacetaldehyde, 5-methyl- with ¹³C incorporated into the furan ring and/or the side chain.

A potential synthetic strategy for labeling the aldehyde group would involve the use of a ¹³C-labeled formylating agent in a Vilsmeier-Haack type reaction on a suitable 5-methylfuran precursor. Alternatively, building the furan ring from ¹³C-labeled acyclic precursors through methods like the Paal-Knorr synthesis offers a versatile route to introduce ¹³C at specific ring positions.

The following table summarizes potential strategies for site-specific isotopic labeling of 2-Furanacetaldehyde, 5-methyl-, based on methodologies applied to analogous furan derivatives.

| Target Position | Isotope | Potential Labeling Strategy | Labeled Precursor Example |

| Furan Ring Protons | ²H | Acid/Base-catalyzed H/D exchange | D₂O |

| Aldehyde Proton | ²H | Selective reduction-oxidation with deuterated reagents | NaBD₄ followed by oxidation |

| 5-Methyl Group | ²H | Catalytic H/D exchange | D₂ |

| Furan Ring Carbons | ¹³C | Synthesis from labeled precursors | ¹³C-labeled hexoses |

| Aldehyde Carbon | ¹³C | Formylation with labeled reagent | [¹³C]Dimethylformamide |

| 5-Methyl Carbon | ¹³C | Synthesis using labeled methylating agent | [¹³C]Methyl iodide |

Applications of Labeled Compounds in Mechanistic Elucidation

The use of isotopically labeled 2-Furanacetaldehyde, 5-methyl- is invaluable for gaining detailed insights into reaction mechanisms. By tracking the position of the isotope in reactants, intermediates, and products, chemists can deduce the intricate steps of a chemical transformation. medchemexpress.com

One significant application is in the study of the Maillard reaction and caramelization processes, where furan derivatives are key intermediates and products. Using ¹³C-labeled 2-Furanacetaldehyde, 5-methyl-, researchers can trace the contribution of specific carbon atoms to the formation of color and flavor compounds. For example, studies on the formation of 5-(hydroxymethyl)-2-furaldehyde (HMF) from specifically ¹³C-labeled sucrose have successfully determined which parts of the sugar molecule contribute to the HMF structure under different conditions. acs.orgacs.orgresearchgate.netnih.gov A similar approach with labeled 2-Furanacetaldehyde, 5-methyl- could elucidate its role in the complex network of reactions occurring during food processing.

The kinetic isotope effect (KIE) is another powerful tool that relies on isotopic labeling. By comparing the reaction rates of the unlabeled compound with its deuterated counterpart, it is possible to determine whether the breaking of a C-H bond is involved in the rate-determining step of a reaction. For instance, deuterating the aldehyde group of 2-Furanacetaldehyde, 5-methyl- and measuring the KIE in a reaction involving this group could provide definitive evidence for the mechanism of that reaction.

Furthermore, isotopically labeled compounds are essential for metabolic studies. If 2-Furanacetaldehyde, 5-methyl- is a metabolite of a particular compound, administering a labeled version of the parent compound and detecting the labeled 2-Furanacetaldehyde, 5-methyl- can confirm the metabolic pathway. nih.gov Mass spectrometry and NMR spectroscopy are the primary analytical techniques used to detect and quantify the labeled species, providing a detailed picture of the metabolic fate of the compound. nih.gov

The table below outlines key applications of labeled 2-Furanacetaldehyde, 5-methyl- in mechanistic studies.

| Application Area | Isotopic Label | Information Gained | Analytical Technique |

| Maillard Reaction Pathway | ¹³C | Tracing carbon skeleton rearrangements | Mass Spectrometry, NMR |

| Kinetic Isotope Effect Studies | ²H | Identifying rate-determining steps involving C-H bond cleavage | Reaction kinetics monitoring |

| Metabolic Fate Analysis | ¹³C, ²H | Identifying metabolic products and pathways | LC-MS, GC-MS, NMR |

| Biosynthesis Studies | ¹³C | Determining the origin of carbon atoms from precursors | NMR, Mass Spectrometry |

Computational and Theoretical Studies of 2 Furanacetaldehyde, 5 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Furanacetaldehyde, 5-methyl- at the molecular level. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the compound's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Furanacetaldehyde, 5-methyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations have shown good agreement with experimental results for similar organic compounds. nih.gov

The stability of the molecule is intrinsically linked to its electronic energy. DFT calculations provide the total energy of the optimized structure, which can be compared with isomers or related molecules to assess relative stability. For instance, studies on furan (B31954) isomers have shown that the parent furan is the most stable, with a specific enthalpy of formation. researchgate.net Similar calculations for 2-Furanacetaldehyde, 5-methyl- allow for a quantitative assessment of its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for 2-Furanacetaldehyde, 5-methyl- from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (ring) | 1.37 - 1.43 Å | |

| C-O (ring) | 1.36 Å | |

| C-C (aldehyde) | 1.48 Å | |

| C-C (methyl) | 1.51 Å | |

| Bond Angle | O=C-H | 124.5° |

| C-C-C (ring) | 106.5° - 107.8° | |

| C-O-C (ring) | 106.6° |

Note: These are typical values expected from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and suggests its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Representative FMO Properties for Furan Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2(5H)-Furanone | -7.12 | -1.25 | 5.87 |

| 2(5-Methyl)-furanone | -6.89 | -1.18 | 5.71 |

| 2(5-Phenyl)-furanone | -6.54 | -1.87 | 4.67 |

Data adapted from computational studies on furanone derivatives to illustrate trends. ajchem-b.com Values for 2-Furanacetaldehyde, 5-methyl- would be specific to its calculated electronic structure.

Mechanistic Probing via Computational Chemistry

Computational chemistry provides indispensable tools for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the energy changes throughout a reaction, chemists can identify intermediates, transition states, and the factors that control reaction rates.

Reaction Energy Profiles and Transition State Determination

To understand how 2-Furanacetaldehyde, 5-methyl- participates in chemical reactions, such as oxidation or addition, computational methods are used to construct a reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products.

A key feature of this profile is the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Computational studies on similar molecules, like 5-Methyl-2-ethylfuran, have detailed the energy barriers for reactions such as H-atom abstraction. nih.gov For example, the abstraction of a hydrogen atom from the methyl group by a radical involves a specific transition state and an associated energy barrier. nih.gov These calculations allow for the prediction of the most likely reaction pathways.

Table 3: Hypothetical Reaction Energy Profile for H-Abstraction from the Methyl Group

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 5-methyl-2-furanacetaldehyde + •OH | 0.0 |

| Transition State | [C₅H₅O(CHO)CH₂···H···OH]‡ | +5.2 |

| Products | (5-formylfuran-2-yl)methyl radical + H₂O | -25.8 |

Note: These values are illustrative, based on typical energy changes for such reactions, and would be determined specifically for this reaction via quantum chemical calculations.

Solvent Effects and Catalytic Influence on Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a realistic environment. While specific computational studies detailing solvent effects on 2-Furanacetaldehyde, 5-methyl- are not prevalent, the methodologies are well-established. These models can simulate how the polarity of a solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the energy profile.

Similarly, the influence of catalysts can be modeled. Computational analysis can reveal how a catalyst interacts with the molecule to lower the activation energy of a reaction, for instance, by providing an alternative reaction pathway with a lower-energy transition state.

Spectroscopic Property Simulations and Correlations

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule and understand its vibrational and electronic properties. The NIST Chemistry WebBook provides experimental infrared (IR) and mass spectrometry data for 2-Furanacetaldehyde, 5-methyl-. nist.govnist.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular vibration, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds of the methyl group. This correlation provides strong evidence for the calculated molecular structure. Similarly, other spectroscopic properties, like NMR chemical shifts and UV-Vis absorption wavelengths, can be computationally predicted to aid in experimental characterization. semanticscholar.orgnih.gov

Table 4: Comparison of Experimental and Hypothetical Calculated IR Frequencies

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | -CHO | ~2820, 2740 |

| C=O stretch (aldehyde) | -CHO | ~1680 |

| C=C stretch (ring) | Furan ring | ~1580, 1510 |

| C-H stretch (methyl) | -CH₃ | ~2925 |

Note: Experimental data is sourced from spectral databases like NIST. Calculated frequencies are typically scaled to correct for systematic errors in computational methods.

Thermochemical Calculations and Energetic Analyses

Detailed computational studies providing a comprehensive set of thermochemical data, such as the standard enthalpy of formation, Gibbs free energy of formation, and standard entropy for 2-Furanacetaldehyde, 5-methyl-, are not extensively available in publicly accessible literature. Thermochemical data for this compound may be available through specialized databases such as the NIST/TRC Web Thermo Tables, which require a subscription for access. nist.gov

However, theoretical studies on the thermal decomposition of related furan compounds provide insights into their energetic behavior. For instance, computational analyses of furan derivatives often employ high-level quantum chemical methods to determine the thermodynamics of various reaction pathways, including bond dissociation energies and the relative energies of different isomers and transition states. While specific values for 2-Furanacetaldehyde, 5-methyl- are not readily tabulated, the principles from these studies can be applied to understand its likely stability and reactivity.

| Thermochemical Property | Value | Method | Source |

|---|---|---|---|

| Standard Enthalpy of Formation | Data not available in public computational studies | - | - |

| Gibbs Free Energy of Formation | Data not available in public computational studies | - | - |

| Standard Entropy | Data not available in public computational studies | - | - |

Conformational Analysis and Intermolecular Interactions

The structural flexibility of 2-Furanacetaldehyde, 5-methyl- is primarily centered around the rotation of the formyl group (–CHO) relative to the furan ring. This rotation gives rise to different conformers, which have been a subject of theoretical investigation for furan and its derivatives.

Conformational Isomers:

Computational studies on analogous furan aldehydes have shown the existence of two planar conformers: a cis (or syn) and a trans (or anti) form. chemguide.co.uklibretexts.org In the context of 2-Furanacetaldehyde, 5-methyl-, these conformers would be defined by the orientation of the carbonyl bond of the aldehyde group relative to the oxygen atom in the furan ring. The trans isomer, where the carbonyl bond is directed away from the ring oxygen, is generally found to be the more stable conformer for related furaldehydes due to reduced steric hindrance and favorable electronic interactions. The energy difference between the cis and trans conformers is typically small, and the rotational barrier between them is also relatively low, allowing for their interconversion at ambient temperatures. mdpi.comresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C=O) | Description |

|---|---|---|---|

| Trans (anti) | Generally more stable | ~180° | The carbonyl group is oriented away from the furan ring's oxygen atom. |

| Cis (syn) | Slightly less stable | ~0° | The carbonyl group is oriented towards the furan ring's oxygen atom. |

Intermolecular Interactions:

The intermolecular forces in 2-Furanacetaldehyde, 5-methyl- are expected to be governed by a combination of weak hydrogen bonds and π-stacking interactions, as suggested by theoretical studies on furan dimers. nih.govnih.gov The presence of the electronegative oxygen atom in the furan ring and the carbonyl group allows for the formation of weak C–H···O hydrogen bonds. In a condensed phase or in molecular aggregates, the aldehyde hydrogen or the methyl hydrogens could act as hydrogen bond donors to the oxygen atoms of neighboring molecules.

Furthermore, the aromatic nature of the furan ring facilitates π-π stacking interactions. rsc.orgmdpi.com These interactions are a significant contributor to the stability of molecular arrangements in the solid state and can influence the physical properties of the compound. The stacking can occur in various geometries, including parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion. nih.gov The interplay of these non-covalent interactions dictates the supramolecular structure and ultimately the macroscopic properties of 2-Furanacetaldehyde, 5-methyl-.

Advanced Analytical Methodologies for Characterization and Detection of 2 Furanacetaldehyde, 5 Methyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2-Furanacetaldehyde, 5-methyl- from complex mixtures and for its precise quantification. Gas and liquid chromatography, often coupled with mass spectrometry, provide the sensitivity and selectivity required for these tasks.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the determination of volatile and semi-volatile compounds like 2-Furanacetaldehyde, 5-methyl-. Its high sensitivity makes it ideal for trace analysis in diverse samples, including food products and biological materials. nih.govflorajournal.com For enhanced sensitivity, especially at trace levels, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation. nih.govresearchgate.net This method concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC system. nih.gov

The separation is typically achieved on capillary columns with various stationary phases. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), are commonly used and have demonstrated effective separation of furan (B31954) derivatives. nih.gov Following separation in the gas chromatograph, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of fragment ions, serves as a chemical fingerprint for unambiguous identification. researchgate.net Quantitative analysis can be performed with high accuracy using isotope dilution methods, where a deuterated internal standard is added to the sample. nih.gov The detection limit for this compound using HS-SPME-GC-MS has been reported to be as low as 15 µg/L. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | nih.gov |

| GC Column | HP-5MS (5% phenyl-methylpolysiloxane) | nih.gov |

| Carrier Gas | Helium | nih.govderpharmachemica.com |

| Detection | Mass Spectrometry (Electron Ionization) | researchgate.netderpharmachemica.com |

| Detection Limit | 15 µg/L | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis of 2-Furanacetaldehyde, 5-methyl-, particularly for monitoring its formation or degradation during chemical reactions. nih.govresearchgate.net Unlike GC, HPLC is well-suited for analyzing less volatile or thermally sensitive compounds without derivatization.

The separation is typically performed using reversed-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separating the target analyte. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, typically around 280 nm. researchgate.net The method's validation according to established guidelines ensures high specificity, with detection limits reported in the range of 0.005 µg/mL. researchgate.net This precision allows for the effective tracking of reaction kinetics and product yield over time.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | researchgate.net |

| Stationary Phase | C18 Column | researchgate.net |

| Mobile Phase | Acetonitrile-water mixture | researchgate.net |

| Elution | Isocratic | researchgate.net |

| Detection | UV Detector | researchgate.net |

| Detection Wavelength | 280 nm | researchgate.net |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of 2-Furanacetaldehyde, 5-methyl-. These methods are crucial for confirming the identity of the synthesized or isolated compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For 2-Furanacetaldehyde, 5-methyl-, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region around 9.5 ppm. chemicalbook.com The two protons on the furan ring are not equivalent and appear as distinct doublets, typically around 7.2 ppm and 6.2 ppm. chemicalbook.com The methyl group protons give rise to a sharp singlet further upfield, around 2.4 ppm. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating methyl group. organicchemistrydata.org The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the olefinic carbons of the furan ring, and the methyl carbon.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.51 | Singlet | chemicalbook.com |

| Furan Ring (H-3) | ~7.18 | Doublet | chemicalbook.com |

| Furan Ring (H-4) | ~6.24 | Doublet | chemicalbook.com |

| Methyl (-CH₃) | ~2.42 | Singlet | chemicalbook.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide characteristic fingerprints that are useful for functional group identification and structural confirmation. researchgate.net

The IR spectrum of 2-Furanacetaldehyde, 5-methyl- is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which appears around 1668-1675 cm⁻¹. researchgate.net The C-H stretching frequency of the aldehyde group can also be observed. researchgate.net Vibrations associated with the furan ring, such as C=C and C-O stretching modes, appear in the region of approximately 1580 cm⁻¹ and 1197 cm⁻¹, respectively. researchgate.net The C-H stretching frequencies of the methyl group are typically found just below 3000 cm⁻¹. researchgate.net Raman spectroscopy provides similar vibrational information, with strong bands often observed for the symmetric ring stretching modes. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aldehyde C=O Stretch | 1668 - 1676 | IR, Raman | researchgate.net |

| Furan Ring C=C Stretch | ~1581 | Raman | researchgate.net |

| Furan Ring C=C Stretch | ~1501 | IR | researchgate.net |

| Furan Ring C-O Stretch | ~1197 | IR | researchgate.net |

| Methyl C-H Stretch | < 3000 | IR | researchgate.net |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. msu.edu For molecules with conjugated π-electron systems, such as 2-Furanacetaldehyde, 5-methyl-, UV-Vis spectroscopy is particularly informative. The furan ring conjugated with the aldehyde group constitutes a chromophore that absorbs UV radiation. science-softcon.de

The spectrum of 2-Furanacetaldehyde, 5-methyl- exhibits absorption bands corresponding to π → π* electronic transitions. Studies have measured the UV absorption cross-sections for this compound, which are essential for understanding its photochemical behavior. science-softcon.de The position of the absorption maximum (λ_max) is indicative of the extent of conjugation in the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Wavelength Range Studied | 290 - 380 nm | science-softcon.de |

| Type of Transition | π → π* | globalresearchonline.net |

In-Situ and Operando Analytical Methods for Reaction Monitoring

In-situ and operando spectroscopic techniques are powerful tools for studying catalytic processes under realistic reaction conditions, providing valuable information on reaction mechanisms, catalyst behavior, and the evolution of reactants, intermediates, and products in real-time. While specific in-situ studies on 2-Furanacetaldehyde, 5-methyl- are emerging, methodologies applied to the closely related and commercially significant 5-hydroxymethylfurfural (B1680220) (HMF) provide a strong indication of the techniques applicable to its methylated counterpart.

One notable example is the use of quasi in situ X-ray photoelectron spectroscopy (XPS) to investigate the catalytic conversion of HMF. This technique has been employed to study the surface chemistry of catalysts, revealing changes in the oxidation states of active metals during the reaction, which can be correlated with selectivity towards desired products like 5-methylfuraldehyde.

Other promising in-situ and operando techniques for monitoring reactions involving 2-Furanacetaldehyde, 5-methyl- include:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique is highly suitable for monitoring the liquid phase of a reaction in real-time. By immersing an ATR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups (such as the aldehyde C=O stretch and furan ring vibrations) can be tracked, providing kinetic data on the consumption of reactants and the formation of 2-Furanacetaldehyde, 5-methyl- and any byproducts.

Raman Spectroscopy: Similar to ATR-FTIR, Raman spectroscopy provides vibrational information but is often less sensitive to water, making it advantageous for aqueous reaction systems. Operando Raman studies can be conducted using fiber-optic probes to monitor catalyst surfaces and the bulk reaction medium simultaneously, offering insights into catalyst-reactant interactions and reaction progress.

Online High-Performance Liquid Chromatography (HPLC): While not a spectroscopic technique in the traditional sense, online HPLC allows for the automated and quasi-continuous analysis of a reaction mixture. By coupling a sampling system from the reactor to an HPLC instrument, the concentration of 2-Furanacetaldehyde, 5-methyl- and other components can be quantified at regular intervals, providing detailed kinetic profiles.

The application of these techniques can generate a wealth of data, enabling the optimization of reaction conditions (temperature, pressure, catalyst choice) to maximize the yield and selectivity of 2-Furanacetaldehyde, 5-methyl-.

Development of Novel Detection Methods in Complex Chemical Systems

The detection and quantification of 2-Furanacetaldehyde, 5-methyl- in complex matrices, such as biomass hydrolysates, food products, or industrial process streams, present analytical challenges due to the presence of interfering compounds. Consequently, there is a growing interest in the development of novel, sensitive, and selective detection methods that can overcome the limitations of traditional chromatographic techniques.

Electrochemical Sensors: Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of furanic aldehydes. These sensors typically employ a modified electrode surface that facilitates the electrochemical oxidation or reduction of the target analyte. For instance, glassy carbon electrodes modified with nanomaterials have been shown to enhance the electrochemical response towards the oxidation of HMF, a structural analog of 2-Furanacetaldehyde, 5-methyl-. The principle relies on the specific interaction between the analyte and the modified electrode, leading to a measurable current that is proportional to the analyte's concentration. The performance of such sensors for the related compound HMF suggests their potential applicability for 2-Furanacetaldehyde, 5-methyl-.

| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) |

|---|---|---|---|

| 3D Graphene-like Surface on Pencil Graphite Electrode | 5-Hydroxymethylfurfural | 0.35 - 116 | 0.099 |

| Silver Microdendrites on Paper-Based Electrode | 5-Hydroxymethylfurfural | 23.8 - 793 | 7.93 |

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). This enhancement of the Raman signal allows for the detection of analytes at very low concentrations. For furanic aldehydes, SERS can be employed to detect their presence in complex mixtures by monitoring characteristic vibrational bands. The development of SERS-based sensors could involve the functionalization of the nanoparticle surface to selectively capture 2-Furanacetaldehyde, 5-methyl-, thereby enhancing both sensitivity and selectivity.

Colorimetric Sensors: Colorimetric sensors provide a simple and often visual method for the detection of specific analytes. These sensors are typically based on a chemical reaction between the target molecule and a reagent that produces a color change. For aldehydes, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used, which react to form a colored product. The intensity of the color, which can be measured with a spectrophotometer or even a smartphone camera, is proportional to the concentration of the aldehyde. The development of colorimetric assays for 2-Furanacetaldehyde, 5-methyl- would offer a low-cost and portable detection solution.

| Sensing Principle | Analyte | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Reaction with 2,4-dinitrophenylhydrazine (DNPH) | Furfural (B47365) | 0 - 0.2 mM | 1.76 µM |

| Colorimetric Sensor Array | Aldehydes | 40 ppb - 10 ppm | 8.2 ppb (for formaldehyde) |

Biosensors: The high specificity of biological recognition elements can be harnessed to develop highly selective biosensors. An enzyme that specifically acts on 2-Furanacetaldehyde, 5-methyl-, such as a furan aldehyde reductase, could be immobilized on a transducer (e.g., an electrode or an optical fiber). The enzymatic reaction would produce a measurable signal (e.g., a change in current, pH, or light absorption), which would be directly proportional to the concentration of the target compound. Research on enzymes like the furan aldehyde reductase from Bacillus subtilis, which acts on furan aldehydes, opens the door for the development of such highly specific biosensors. nih.gov

The continued development of these advanced analytical methodologies will be instrumental in advancing our understanding of the chemistry of 2-Furanacetaldehyde, 5-methyl- and in enabling its efficient production and utilization in various applications.

Applications of 2 Furanacetaldehyde, 5 Methyl in Non Biological and Industrial Systems

Applications in Agricultural Chemistry (e.g., as a pesticide precursor, excluding toxicology)

No patents or academic articles were found that mention the use of 2-Furanacetaldehyde, 5-methyl- as a precursor or intermediate in the synthesis of pesticides or for any other application in agricultural chemistry.

Occurrence and Derivation of 2 Furanacetaldehyde, 5 Methyl in Natural and Engineered Chemical Systems

Formation in Biomass Pyrolysis and Valorization Processes

5-Methylfurfural (B50972) is a recognized product of the thermal decomposition of lignocellulosic biomass. During processes like pyrolysis and autocatalyzed steam explosion, the complex polysaccharides that constitute biomass, such as cellulose (B213188) and hemicellulose, undergo hydrolysis and dehydration, leading to the formation of various furaldehydes. researchgate.net

The specific formation of 5-methylfurfural is primarily attributed to the acid-catalyzed dehydration of 6-deoxyhexoses, such as rhamnose and fucose, which are naturally present in the hemicellulose fraction of lignocellulosic materials. researchgate.net For instance, condensates from the autocatalyzed steam explosion of softwoods like Norway spruce (Picea abies) have been found to contain 5-methylfurfural, alongside other furanic compounds like furfural (B47365) and 2-acetylfuran. researchgate.net The reaction is facilitated by the acidic conditions generated during the high-temperature steam treatment of the biomass. The presence of Lewis acids, such as certain metal ions, can also catalyze the dehydration of these specific sugars to form the 5-methylfurfural structure. researchgate.net

The yield of 5-methylfurfural in these processes is dependent on several factors, including the composition of the biomass feedstock, the process temperature, reaction time, and the presence of catalysts. These valorization processes are of significant interest as they convert renewable biomass into valuable platform chemicals, with 5-methylfurfural being a potential precursor for biofuels and other chemical products. mdpi.compreprints.org

Table 1: Formation of 5-Methylfurfural in Biomass Processing

| Process | Precursor(s) | Key Conditions | Reference(s) |

|---|---|---|---|

| Autocatalyzed Steam Explosion | 6-Deoxyaldohexoses (from Hemicellulose) | High Temperature, Acidic (Autocatalyzed) | researchgate.net |

| Pyrolysis | Lignocellulosic Biomass | High Temperature, Lewis Acid Catalysts | researchgate.net |

Presence and Generation in Thermally Processed Non-Biological Matrices

Beyond its origin in raw biomass processing, 5-methylfurfural is also generated in thermally processed matrices, particularly those containing carbohydrates. It is a known thermal degradation product of 5-(hydroxymethyl)furfural (HMF), a key intermediate in the Maillard reaction and caramelization processes. researchgate.net When HMF is subjected to high temperatures, such as those used in cooking or industrial food processing, it can undergo further reactions. researchgate.net

Direct thermal decomposition studies of HMF at 250°C have shown that it can degrade to form 5-methylfurfural and 2,5-furandicarboxaldehyde. researchgate.net This transformation indicates that the presence of 5-methylfurfural in processed foods and other heated materials can be a direct consequence of the breakdown of HMF, which itself is formed from the degradation of sugars. researchgate.net The reaction is concentration-dependent and can be influenced by the matrix in which it occurs. For example, the thermal degradation of HMF in the presence of amino acids like glycine (B1666218) can lead to a different profile of reaction products. researchgate.net

Biosynthetic Pathways and Metabolic Routes in Non-Human Organisms (excluding human health)

5-Methylfurfural is not solely a product of thermochemical reactions; it is also found in various biological systems as a metabolite. It has been identified in several organisms, including plants like Camellia sinensis (tea) and Swertia japonica. nih.gov

In the realm of microorganisms, 5-methylfurfural is recognized as a metabolite in the yeast Saccharomyces cerevisiae. nih.gov Fungi, in particular, are known to produce a diverse array of furan-containing compounds. While the specific enzymatic pathway for 5-methylfurfural biosynthesis is not fully elucidated in all organisms, related pathways offer insights. For instance, the fungus Curvularia lunata, which causes maize leaf spot, synthesizes the toxin methyl-(5-hydroxymethyl) furan-2-carboxylate. researchgate.net This biosynthesis is believed to start from the precursor furfural, which is acted upon by dehydrogenases and other enzymes. researchgate.net It is plausible that similar enzymatic machinery involving dehydrogenases, carboxylases, and methyltransferases could be involved in the biosynthesis of 5-methylfurfural from furan (B31954) precursors in other organisms.

Table 2: Documented Presence of 5-Methylfurfural in Non-Human Organisms

| Organism | Kingdom | Context | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Fungi | Metabolite | nih.gov |

| Camellia sinensis | Plantae | Natural Constituent | nih.gov |

| Swertia japonica | Plantae | Natural Constituent | nih.gov |

Environmental Chemical Fate and Transformation (excluding toxicology)

The environmental behavior of 5-methylfurfural is dictated by its physicochemical properties and susceptibility to various transformation processes. Data from environmental models provide predictions on its fate and transport in different environmental compartments. epa.gov

In the atmosphere, the primary degradation pathway for 5-methylfurfural is expected to be its reaction with photochemically produced hydroxyl radicals. The predicted atmospheric hydroxylation rate is approximately 5.13 x 10⁻¹¹ cm³/molecule-sec, which suggests a relatively short atmospheric lifetime. epa.gov

In aquatic and soil environments, biodegradability is a key factor. 5-Methylfurfural is predicted to be readily biodegradable. epa.gov Its estimated biodegradation half-life is around 4.47 days. epa.gov The Soil Adsorption Coefficient (Koc) is predicted to be 31.6 L/kg, indicating low to moderate adsorption to soil and sediment, which implies that it has the potential for mobility in soil and may leach into groundwater. epa.gov

Furthermore, the potential for bioaccumulation is considered low, with a predicted Bioconcentration Factor (BCF) of 9.33 L/kg. epa.gov This suggests that the compound is unlikely to accumulate significantly in aquatic organisms. epa.gov

Table 3: Predicted Environmental Fate Properties of 5-Methyl-2-furancarboxaldehyde

| Property | Predicted Value | Unit | Environmental Compartment/Process | Reference(s) |

|---|---|---|---|---|

| Atmospheric Hydroxylation Rate | 5.13e-11 | cm³/molecule-sec | Atmosphere | epa.gov |

| Biodegradation Half-Life | 4.47 | days | Soil/Water | epa.gov |

| Soil Adsorption Coefficient (Koc) | 31.6 | L/kg | Soil/Sediment | epa.gov |

| Bioconcentration Factor (BCF) | 9.33 | L/kg | Aquatic Biota | epa.gov |

Referenced Chemical Compounds

Future Research Directions and Unexplored Avenues for 2 Furanacetaldehyde, 5 Methyl

Development of Sustainable and Green Synthetic Routes

The future production of 5-methylfurfural (B50972) hinges on the development of environmentally benign and economically viable synthetic methods, moving away from traditional, often harsh, chemical processes. A primary focus is the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived directly from the dehydration of cellulosic biomass. wikipedia.org

Future research will likely concentrate on designing highly efficient and stable heterogeneous catalysts for this conversion. Innovations in catalyst design, such as controlling the size of palladium nanoparticles, have already shown promise in improving reaction selectivity and yield. wikipedia.org Another green approach involves the direct cleavage of the C–OH bond in related furanic acids under ambient conditions, a strategy that could be adapted for HMF conversion. rsc.org The development of catalysts from earth-abundant metals and the use of green solvents like water or bio-derived solvents will be critical in minimizing the environmental footprint of 5-methylfurfural production.

Table 1: Potential Green Catalytic Systems for 5-Methylfurfural Synthesis

| Catalyst System | Precursor | Reaction Type | Potential Advantages |

| Size-controlled Pd Nanoparticles | 5-Hydroxymethylfurfural (HMF) | Selective Hydrogenolysis | High selectivity and efficiency. wikipedia.org |

| Pd/C Catalysts | 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) | Hydrogenolysis | High yield at ambient temperature. rsc.org |

| Au/TiO2 | 5-Hydroxymethylfurfural (HMF) | Selective Hydrogenolysis | High selectivity and activity. wikipedia.org |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, the true value of 5-methylfurfural lies in its versatility as a building block. Future research will undoubtedly delve into novel catalytic pathways to upgrade it into a wider array of value-added chemicals. Drawing parallels from HMF chemistry, catalytic strategies like aldol (B89426) condensation, hydrodeoxygenation, and hydrogenation are ripe for exploration. nih.govresearchgate.net

For instance, aldol condensation of 5-methylfurfural with ketones (such as acetone, another bio-derivable molecule) could create longer-chain carbon precursors for jet fuels and diesel. nih.govosti.gov The development of robust, water-tolerant solid base catalysts will be essential for these transformations. nih.gov Furthermore, selective hydrogenation of the aldehyde group to produce 5-methylfurfuryl alcohol is a key step towards producing solvents, resins, and specialty polymers. wikipedia.org Electrocatalytic conversions, which use renewable electricity to drive chemical reactions, represent a particularly promising frontier for the selective hydrogenation and hydrogenolysis of 5-methylfurfural under mild conditions. researchgate.net

Advanced Materials Science Applications

The furan (B31954) ring is a rigid, aromatic structure that can impart desirable thermal and mechanical properties to polymers. As a bio-based alternative to petroleum-derived monomers, 5-methylfurfural and its derivatives are poised to play a significant role in the development of advanced, sustainable materials. It is a precursor to monomers like 2,5-furandicarboxylic acid (FDCA), which is used to produce poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based polyester (B1180765) with superior barrier properties to petroleum-based PET. bohrium.comresearchgate.net

Future research will focus on leveraging 5-methylfurfural to create a new generation of furan-based polymers. This includes synthesizing novel diols, diamines, and diisocyanates for the production of polyesters, polyamides, and polyurethanes. researchgate.netrsc.org The incorporation of the 5-methyl group can be explored to fine-tune polymer properties, such as solubility, crystallinity, and thermal stability, compared to HMF-derived polymers. The development of efficient catalytic processes to convert 5-methylfurfural into these polymer building blocks is a critical research gap that needs to be addressed. rsc.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

To accelerate the development of novel catalysts and processes, a fundamental understanding of the reaction mechanisms at a molecular level is crucial. The application of advanced spectroscopic techniques and computational modeling is an essential future direction for research on 5-methylfurfural.

In-situ and operando spectroscopic methods, such as infrared (IR) spectroscopy and mass spectrometry, can provide real-time information on catalyst-reactant interactions and the formation of intermediates during a reaction. nist.gov This data is invaluable for identifying reaction pathways and catalyst deactivation mechanisms.

Complementing these experimental techniques, computational studies using methods like Density Functional Theory (DFT) can be employed to model reaction energetics, elucidate the structure of active sites, and predict the most favorable reaction pathways. semanticscholar.org Such computational screening can significantly reduce the experimental effort required to discover new, highly effective catalysts for 5-methylfurfural transformations. The NIST Chemistry WebBook provides foundational spectroscopic data (mass spectrum, IR spectrum) that can serve as a basis for these more advanced studies. nist.govnist.gov

Table 2: Spectroscopic and Computational Tools for Mechanistic Studies

| Technique | Purpose | Expected Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways and catalyst structures. semanticscholar.org | Understanding reaction energetics and active sites. |

| In-situ Infrared (IR) Spectroscopy | Monitoring surface species during catalysis. nist.gov | Identifying key reaction intermediates. |

| Mass Spectrometry (MS) | Analyzing reaction products and intermediates. nist.govnist.gov | Determining reaction selectivity and pathways. |

| Nuclear Magnetic Resonance (NMR) | Characterizing molecular structure. nih.gov | Confirming product identity and purity. |

Integration into Circular Economy Chemical Processes

The ultimate vision for sustainable chemistry is the creation of a circular economy, where waste is minimized and resources are continuously reused. 5-methylfurfural is ideally positioned to be a central molecule in such a system. Derived from lignocellulosic biomass, which includes agricultural residues and forestry waste, its production promotes the valorization of materials that would otherwise be discarded. nih.govmdpi.com

Future research should focus on integrating 5-methylfurfural production into broader biorefinery concepts. This involves developing processes that utilize all major components of biomass (cellulose, hemicellulose, and lignin) to produce a range of co-products alongside 5-methylfurfural, thereby maximizing atom economy and minimizing waste. osti.gov Furthermore, exploring the chemical recycling of 5-methylfurfural-based polymers will be essential to close the material loop. Developing catalysts and processes that can depolymerize these materials back to their constituent monomers will enable a truly circular lifecycle for these advanced bio-based products.

Q & A

Q. What are the standard methods for synthesizing 2-Furanacetaldehyde, 5-methyl- in laboratory settings?

Synthesis typically involves oxidation of 5-methylfurfuryl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or MnO₂ under controlled conditions. Alternative routes include the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and POCl₃ are used to introduce the aldehyde group. Characterization via GC-MS or NMR is critical to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of 2-Furanacetaldehyde, 5-methyl- using spectroscopic techniques?

Key methods include:

- Mass Spectrometry (MS): Compare fragmentation patterns with reference data from the NIST Chemistry WebBook (molecular ion peak at m/z 140.14) .

- NMR Spectroscopy: Analyze proton environments (e.g., aldehyde proton at δ 9.5–10.0 ppm, furan ring protons at δ 6.0–7.5 ppm) .

- IR Spectroscopy: Identify aldehyde C=O stretching (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What are the natural sources and extraction protocols for 2-Furanacetaldehyde, 5-methyl-?

This compound has been identified in plant extracts (e.g., Artocarpus altilis) via GC-MS. Extraction involves solvent-based methods (methanol or ethanol) followed by chromatographic purification. Optimization of parameters like solvent polarity and temperature is essential to maximize yield .

Advanced Research Questions

Q. What experimental strategies mitigate the instability of 2-Furanacetaldehyde, 5-methyl- during storage?

Due to its reactive aldehyde group:

Q. How can computational modeling predict the reactivity of 2-Furanacetaldehyde, 5-methyl- in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying electrophilic sites (e.g., aldehyde carbon). Molecular docking studies may predict interactions with biological nucleophiles (e.g., amino groups in proteins), aiding in rational drug design .

Q. What methodologies are recommended for derivatizing 2-Furanacetaldehyde, 5-methyl- to enhance bioactivity?

- Schiff Base Formation: React with primary amines to form imines, which can be screened for antimicrobial or anticancer activity .

- Reductive Amination: Generate secondary amines using NaBH₃CN, improving pharmacokinetic properties .

- Click Chemistry: Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

Q. How should researchers handle reactive intermediates generated during the synthesis of 2-Furanacetaldehyde, 5-methyl- derivatives?

- Use gloveboxes or Schlenk lines for air-sensitive intermediates.

- Quench reactive byproducts (e.g., POCl₃ residues) with aqueous NaHCO₃.

- Monitor reactions in real-time using inline FTIR or UV-Vis spectroscopy .

Q. What experimental designs address contradictions in cytotoxicity data for furan-based compounds?

- Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., hepatocarcinoma vs. leukemia) to assess selectivity .

- Control Experiments: Compare with reference compounds (e.g., doxorubicin) to normalize assay conditions .

- Mechanistic Studies: Use RNA sequencing to identify differentially expressed genes, clarifying mode of action .

Methodological Notes

- Spectral Data: Always cross-validate with NIST Standard Reference Database 69 to ensure accuracy .

- Toxicity Screening: Follow EFSA protocols for in vitro assays, emphasizing metabolic stability and metabolite identification .

- Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.